
Pentamethylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylbenzene-1-sulfonyl fluoride (PMBSF) is an organosulfur compound characterized by a benzene ring substituted with five methyl groups and a sulfonyl fluoride functional group at the 1-position. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as a sulfonylation reagent. The electron-donating methyl groups enhance the stability of the sulfonyl fluoride moiety, while the bulky substituents influence reactivity in selective transformations. PMBSF is often employed in peptide chemistry, polymer science, and catalysis due to its hydrolytic stability compared to sulfonyl chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylbenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of pentamethylbenzene using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to produce sulfonyl fluorides . Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile. This method ensures high yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentamethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfur-fluorine bond with nucleophiles, resulting in stable sulfur-oxygen or sulfur-nitrogen linked products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives, which have significant applications in various fields .
Scientific Research Applications
Pentamethylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentamethylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in target molecules, such as amino acid residues in proteins. This interaction can lead to the inhibition of enzyme activity or the formation of stable protein-ligand complexes, which are valuable in biochemical studies and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares PMBSF with analogous sulfonyl-containing compounds, focusing on substituent effects, reactivity, and applications.
Fluorinated Benzenesulfonyl Derivatives ()
Compounds such as 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonyl chloride (CAS 51947-19-4) and sodium salts (CAS 52584-45-9) feature highly fluorinated substituents. These compounds exhibit:
- Enhanced Electrophilicity : Fluorine atoms increase the electron-withdrawing nature of the sulfonyl group, accelerating nucleophilic substitution reactions.
- Thermal Stability : Fluorinated chains improve resistance to degradation at high temperatures.
- Applications : Primarily used in surfactants and fluoropolymer synthesis due to their hydrophobicity and chemical inertness .
Key Difference: PMBSF’s methyl groups reduce electrophilicity compared to fluorinated analogs but improve solubility in non-polar solvents.
4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride ()
- Reactivity : The sulfonyl chloride group is more reactive than sulfonyl fluorides, enabling rapid conjugation with amines or alcohols.
- Applications : Widely used in pharmaceutical intermediates and covalent inhibitor design due to its versatility in forming sulfonamides.
- Safety : Sulfonyl chlorides require stringent handling due to moisture sensitivity and corrosivity, whereas PMBSF’s fluoride group offers safer handling .
2-Phenylbenzimidazole-5-sulfonic Acid ()
2-Phenylbenzimidazole-5-sulfonic acid (CAS 27503-81-7) is a sulfonic acid derivative with a benzimidazole ring.
- Functional Group : The sulfonic acid group (–SO₃H) is deprotonated at physiological pH, making it water-soluble and suitable for UV-filter applications (e.g., sunscreens).
- Stability : Unlike PMBSF, sulfonic acids are less reactive in nucleophilic substitutions but exhibit superior thermal and oxidative stability.
- Applications : Primarily used in cosmetics and photostabilizers .
Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity Studies : PMBSF’s sulfonyl fluoride reacts selectively with thiols and amines under mild conditions, outperforming sulfonyl chlorides in aqueous media .
- Solubility : Methyl groups in PMBSF enhance solubility in toluene and dichloromethane, whereas fluorinated analogs require polar aprotic solvents like DMF .
- Thermal Stability : Fluorinated derivatives () decompose above 200°C, while PMBSF remains stable up to 150°C, making it suitable for high-temperature reactions .
Biological Activity
Pentamethylbenzene-1-sulfonyl fluoride (PMBSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with PMBSF, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonyl fluoride functional group attached to a pentamethyl-substituted benzene ring. The general formula can be represented as:
This structure contributes to its reactivity, particularly in covalent modifications of target proteins.
Sulfonyl fluorides like PMBSF act primarily as covalent inhibitors of serine hydrolases. The sulfonyl fluoride moiety reacts with the hydroxyl group of serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism has been effectively utilized in various biological contexts, including:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : PMBSF has shown significant inhibitory effects on FAAH, an enzyme involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, which have implications for pain relief and neuroprotection .
Structure-Activity Relationships (SAR)
Research into the SAR of PMBSF and related compounds has revealed insights into how modifications to the benzene ring and sulfonyl group affect biological activity. Key findings include:
- Substituents on the benzene ring : Variations such as electron-donating or withdrawing groups can significantly alter the reactivity and selectivity of sulfonyl fluorides. For instance, introducing an amino or carboxylic acid substituent can enhance stability and lower aqueous reactivity .
- Comparative potency : In studies comparing various sulfonyl fluorides, PMBSF exhibited competitive inhibition profiles against FAAH, with IC50 values indicating potent activity relative to other analogs .
1. Inhibition of FAAH
A notable study evaluated the inhibitory effects of PMBSF on FAAH using both in vitro assays and cellular models. The results demonstrated that PMBSF effectively increased endocannabinoid levels in neuronal cultures, suggesting potential therapeutic applications in pain management and anxiety disorders .
2. Targeting Other Enzymes
PMBSF's reactivity extends beyond FAAH; it has been shown to inhibit other serine hydrolases, including certain proteases. For example, PMBSF was tested against dihydrofolate reductase (DHFR), showing promising results in terms of selectivity and potency . This broad spectrum of activity highlights its potential utility in drug discovery.
Data Tables
The following table summarizes key findings from studies on the biological activity of PMBSF:
Properties
Molecular Formula |
C11H15FO2S |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C11H15FO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 |
InChI Key |
UBMKGMGVDGGORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.